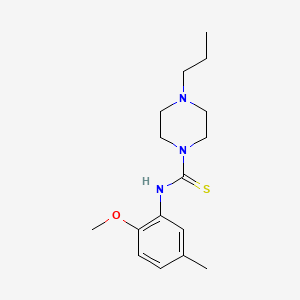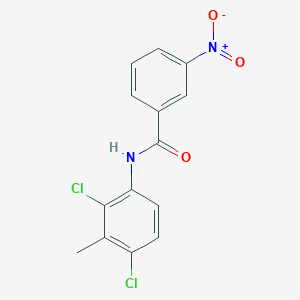![molecular formula C17H20N4O B5718762 N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide, commonly known as MPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPN is a derivative of nicotinamide and is structurally similar to other compounds such as nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside (NR).
Applications De Recherche Scientifique
MPN has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. MPN has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP has been found to sensitize cancer cells to chemotherapy and radiation therapy, making MPN a potential adjuvant therapy for cancer treatment.
In addition to cancer, MPN has also been studied for its potential role in the treatment of diabetes. MPN has been shown to activate sirtuin 1 (SIRT1), a protein that plays a crucial role in glucose metabolism and insulin sensitivity. Activation of SIRT1 has been found to improve glucose homeostasis and insulin sensitivity, making MPN a potential therapeutic agent for diabetes.
Mécanisme D'action
The mechanism of action of MPN involves the inhibition of PARP and activation of SIRT1. PARP inhibition leads to the accumulation of DNA damage and cell death in cancer cells, making them more susceptible to chemotherapy and radiation therapy. Activation of SIRT1 leads to the deacetylation of various proteins involved in glucose metabolism and insulin sensitivity, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
MPN has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, MPN has been found to induce cell death and sensitize them to chemotherapy and radiation therapy. In pancreatic beta cells, MPN has been found to improve glucose-stimulated insulin secretion and increase insulin sensitivity. In neurons, MPN has been found to protect against oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
MPN has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also soluble in various solvents, making it suitable for various biochemical and cell-based assays. However, MPN has some limitations as well. It has poor bioavailability and stability in vivo, making it unsuitable for animal studies. It also has off-target effects on other enzymes, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPN. One direction is to improve its bioavailability and stability in vivo, making it suitable for animal studies. Another direction is to identify more specific and potent PARP inhibitors and SIRT1 activators that can be used as therapeutic agents. Additionally, the role of MPN in other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be explored further. Overall, MPN has great potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and clinical applications.
Méthodes De Synthèse
The synthesis of MPN involves the reaction of 4-methylpiperazine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction yields MPN as a white crystalline powder with a purity of over 99%. The synthesis method of MPN has been optimized to increase the yield and purity of the compound, making it suitable for various scientific research applications.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20-9-11-21(12-10-20)16-7-3-2-6-15(16)19-17(22)14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDGHMTWLGNXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)